molecular formula C59H96O26 B600208 川芎嗪 B4

川芎嗪 B4

货号: B600208
分子量: 1221.4 g/mol
InChI 键: OUHBKBTZUPLIIA-QEEGUAPESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

  • 作用机制

    • 川芎嗪 B4 发挥其作用的确切分子靶点和途径尚待完全阐明。
  • 安全和危害

    Anemoside B4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

    生化分析

    Biochemical Properties

    Anemoside B4 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. The molecular target of Anemoside B4 has been identified as pyruvate carboxylase (PC), a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . Anemoside B4 specifically binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC .

    Cellular Effects

    Anemoside B4 has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced NF-κB activation and increases ROS levels in THP-1 cells . It also suppresses TNBS/DSS-induced colonic inflammation in mice and rats . Furthermore, Anemoside B4 has been shown to facilitate glucose utilization in L6 cells .

    Molecular Mechanism

    Anemoside B4 exerts its effects at the molecular level through several mechanisms. It binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC . This binding inhibits the PC activity, reversing the metabolic reprogramming caused by LPS activation of the NF-κB pathway .

    Dosage Effects in Animal Models

    In animal models, the effects of Anemoside B4 vary with different dosages. For instance, in a study on suckling calves, Anemoside B4 was administered at dosages of 0, 15, 30, and 45 mg/day. The study found that the diarrhea incidence in the groups receiving Anemoside B4 was significantly lower than that in the control group .

    Metabolic Pathways

    Anemoside B4 is involved in several metabolic pathways. It interacts with PC, a key enzyme related to the fatty acid, amino acid, and TCA cycle . By inhibiting PC activity, Anemoside B4 affects these metabolic pathways .

    准备方法

      天然来源: 川芎嗪 B4 从 的根部提取。

      纯度测定: 高效液相色谱 (HPLC) 常用于测定其纯度 (≥98%)。

      色谱条件:

  • 化学反应分析

    • 川芎嗪 B4 经历各种反应,包括氧化、还原和取代。
    • 常用试剂和条件特定于每种反应类型。
    • 形成的主要产物取决于具体的反应路径。
  • 相似化合物的比较

    • 川芎嗪 B4 的独特之处在于其特殊的结构和生物活性。
    • 类似的化合物包括其他皂苷和天然产物。

    属性

    IUPAC Name

    [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUHBKBTZUPLIIA-QEEGUAPESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H96O26
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1221.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: How does Anemoside B4 exert its anti-inflammatory effects?

    A1: AB4 exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to:

    • Suppress the S100A9/NF-κB signaling pathway [].
    • Inhibit the activation of the NLRP3 inflammasome and TLR4 dimerization [].
    • Reprogram macrophage function by inhibiting pyruvate carboxylase [].

    Q2: What are the downstream effects of AB4's interaction with the PI3K/AKT signaling pathway?

    A2: AB4 inhibits the PI3K/AKT signaling pathway, leading to various downstream effects, including:

    • Attenuation of vascular smooth muscle cell proliferation and migration [].
    • Induction of apoptosis and autophagy in hepatocellular carcinoma cells [, ].
    • Enhancement of glucose uptake and GLUT4 expression in skeletal muscle cells [].

    Q3: What is the molecular formula and weight of Anemoside B4?

    A3: The molecular formula of AB4 is C60H96O29, and its molecular weight is 1217.36 g/mol.

    Q4: Have any computational studies been conducted on Anemoside B4?

    A4: Yes, molecular docking studies have revealed that AB4 can bind to pyruvate carboxylase [], and potentially disrupt the dimerization of TLR4 [].

    Q5: How does glycosylation affect the activity of Anemoside B4?

    A5: Research suggests that glycosylation at specific positions can significantly impact AB4's activity. For instance, 23-hydroxybetulinic acid (HBA), a derivative of AB4, exhibits higher cytotoxicity than its glycosylated counterparts []. This highlights the importance of the triterpenoid core structure for its activity.

    Q6: What strategies have been explored to improve the delivery and bioavailability of Anemoside B4?

    A6: Liposomal formulations have been investigated for the co-delivery of AB4 with other therapeutic agents, such as PD-L1 siRNA []. These formulations have demonstrated enhanced drug delivery, tumor accumulation, and improved antitumor efficacy in preclinical models.

    Q7: What is known about the pharmacokinetics of Anemoside B4?

    A7: Studies in rats have investigated the absorption, distribution, metabolism, and excretion of AB4 []. The compound showed a wide tissue distribution and was primarily eliminated through bile and feces.

    Q8: What is the safety profile of Anemoside B4?

    A8: While AB4 generally exhibits a favorable safety profile in preclinical studies, more research is needed to establish its long-term safety and potential toxicity in humans.

    Q9: What are the in vitro and in vivo effects of AB4 on colorectal cancer?

    A9: AB4 demonstrates promising anti-cancer effects in colorectal cancer models.

    • In vitro studies show that it inhibits cell proliferation, induces apoptosis, and sensitizes resistant cells to 5-FU-based chemotherapy [, ].
    • In vivo studies demonstrate its ability to reduce tumor growth and eliminate cancer stem cells [].

    Q10: How does AB4 impact diabetic nephropathy?

    A10: Single-cell transcriptomic analysis reveals that AB4 can alleviate murine diabetic nephropathy. It mitigates macrophage polarization, reduces renal inflammation and fibrosis, and addresses oxidative stress [].

    Q11: Does resistance to Anemoside B4 develop?

    A11: While specific resistance mechanisms to AB4 are yet to be fully elucidated, its ability to reverse oxaliplatin resistance in colon cancer cells by downregulating P-gp and zDHHC9 suggests potential for overcoming drug resistance in cancer therapy [].

    Q12: Has AB4 been explored for targeted drug delivery?

    A12: Research indicates that cRGD-targeted liposomes loaded with AB4 and PD-L1 siRNA exhibit enhanced tumor accumulation and therapeutic efficacy in tumor models [], demonstrating potential for targeted therapy.

    Q13: What analytical methods are used to quantify Anemoside B4?

    A13: Several analytical methods have been employed for the quantification of AB4 in various matrices, including:

    • High-performance liquid chromatography coupled with a charged aerosol detector (HPLC-CAD) [, ].
    • High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) [].
    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。